REACTION_CXSMILES
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[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[C:7]=1[C:8]#[N:9])[CH:2]([CH3:4])[CH3:3]>CC(O)=O.C1COCC1.CCOC(C)=O.[Fe]>[NH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:6]([O:5][CH2:1][CH:2]([CH3:4])[CH3:3])[C:7]=1[C:8]#[N:9] |f:1.2|
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Name
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|
Quantity
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34.3 g
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Type
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reactant
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Smiles
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C(C(C)C)OC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
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Name
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AcOH THF
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Quantity
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250 mL
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Type
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solvent
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Smiles
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CC(=O)O.C1CCOC1
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Name
|
|
Quantity
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17.36 g
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Type
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catalyst
|
Smiles
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[Fe]
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred suspension was heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The solid was removed by filtration
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Type
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WASH
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Details
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the filtrate was washed subsequently with water (300 mL×2), 1N NaOH (300 mL), saturated Na2CO3 aqueous solution (300 mL), brine (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
|
After evaporation of the solvent
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Type
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CUSTOM
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Details
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the residue was purified by chromatography on silica gel eluting with 20% EtOAc in hexanes
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C#N)C(=CC=C1)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |